molecular formula C26H23N3O7 B557472 Fmoc-L-Glu-pNA CAS No. 185547-51-7

Fmoc-L-Glu-pNA

Cat. No. B557472
M. Wt: 489,48 g/mole
InChI Key: AVFZOZWSEAFFGO-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Glu-pNA is a nonessential amino acid that plays a significant role in the mammalian central nervous system . It is also a neurotransmitter for cone photoreceptors in the human brain and is used as a treatment for patients who have liver disease accompanied by encephalopathy . It has a molecular weight of 489.48 .


Synthesis Analysis

Fmoc-L-Glu-pNA can be synthesized using a manual method at room temperature or automated microwave-assisted coupling of monomers on a peptide synthesizer . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .


Molecular Structure Analysis

The IUPAC name for Fmoc-L-Glu-pNA is (4S)-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-(4-nitroanilino)-5-oxopentanoic acid . The molecule contains a total of 62 bonds, including 39 non-H bonds, 23 multiple bonds, 10 rotatable bonds, 5 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 (thio-) carbamate (aliphatic) .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-L-Glu-pNA is a white to off-white powder with a melting point of 219-225°C . It should be stored at 0-8°C .

Scientific Research Applications

  • Fluorescence Derivatization for Analyzing Peptides : Fmoc derivatives, including Fmoc-L-Glu-pNA, are used for fluorescence derivatization in high-performance liquid chromatography (HPLC) to analyze peptides. This method is particularly useful for quantifying peptides in complex biological samples, such as cerebrospinal fluid and tissue extracts, with sensitivity comparable to radioimmunoassay (Lewis, Morley, & Venn, 1993).

  • Synthesis of Peptide Nucleic Acids (PNAs) : Fmoc chemistry, which includes Fmoc-L-Glu-pNA, plays a crucial role in the synthesis of peptide nucleic acids. PNAs are analogs of DNA with a peptide backbone and are used in molecular biology and medical research for gene targeting and diagnostic purposes (Thomson et al., 1995).

  • Drug Delivery Systems : Fmoc-modified peptides, including those derived from Fmoc-L-Glu-pNA, are investigated for their potential in drug delivery systems. These peptides have shown promise in targeting specific sites in the body, such as bones, making them useful for delivering therapeutic agents (Sekido et al., 2001).

  • Environmental Monitoring : Fmoc derivatives are used for the rapid determination of certain compounds, like pesticides, in environmental water samples. This application is crucial for monitoring environmental pollution and ensuring water safety (Sancho et al., 1994).

  • Fabrication of Functional Materials : Fmoc-modified amino acids, including Fmoc-L-Glu-pNA, are used in the fabrication of functional materials. Their self-assembly properties are harnessed for applications in cell cultivation, drug delivery, and catalytic processes (Tao et al., 2016).

  • Study of Enzyme Substrate Recognition : Fmoc-modified peptides are used to study the substrate recognition mechanisms of enzymes like carboxypeptidase Y. This research is fundamental for understanding enzymatic processes at the molecular level (Nakase et al., 2001).

Safety And Hazards

Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . Fmoc-L-Glu-pNA could potentially be used in the development of these hydrogels .

properties

IUPAC Name

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(4-nitroanilino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O7/c30-24(31)14-13-23(25(32)27-16-9-11-17(12-10-16)29(34)35)28-26(33)36-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,27,32)(H,28,33)(H,30,31)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFZOZWSEAFFGO-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373218
Record name Fmoc-L-Glu-pNA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-Glu-pNA

CAS RN

185547-51-7
Record name Fmoc-L-Glu-pNA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RJ Hussey - 2007 - eprints.soton.ac.uk
The gene encoding the 3C-protease from Southampton Norovirus (SV) was cloned and expressed using a recombinant strain of Escherichia coli. The resulting recombinant protease …
Number of citations: 2 eprints.soton.ac.uk

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